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Compound of Interest |

Compound Name: 5'-Ethoxy-2'-hydroxyacetophenone
CAS No.: 56414-14-3
Cat. No.: B1601560
- 7

CAS Registry Number: 56414-14-3 IUPAC Name: 1-(5-ethoxy-2-hydroxyphenyl)ethanone
Molecular Formula: C10H1203 Molecular Weight: 180.20 g/mol

Executive Summary & Molecular Architecture

5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) is a functionalized aromatic ketone serving as a
critical intermediate in the synthesis of bioactive chalcones, flavonoids, and potential non-
steroidal anti-inflammatory drugs (NSAIDs). Its thermodynamic behavior is dominated by a
strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the
carbonyl oxygen.

This "pseudo-ring"” formation significantly alters its physicochemical profile compared to its
para-isomers, resulting in:

 Increased Lipophilicity: The IMHB masks the polar donor/acceptor groups, increasing
membrane permeability (higher LogP).

o Reduced Boiling Point: The reduction in intermolecular hydrogen bonding capability lowers
the energy required for vaporization.

e Chelation Potential: The bidentate O-O ligand site is thermodynamically primed for
coordination with transition metals (Cu2*, Zn?*), relevant in metallodrug design.
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Thermodynamic Property Profile

The following data synthesizes experimental values with high-confidence predictive models
based on structural analogs (e.g., Paeonol, 2'-hydroxyacetophenone).

Table 1: Physicochemical & Thermodynamic Parameters

Property Value | Range Confidence Method/Source

Analog comparison

Physical State (STP Solid (Crystalline High
Y ( ) (Cry ) g (Paeonol MP ~50°C)

Melting Point ( Predicted based on 5'-

52 -56 °C Medium
methoxy analog
) th log [1]
Boiling Point ( 295 + 10 °C (760 o Adapted from Joback
[
) mmHg) 9 Method [2]
Enthalpy of Fusion ( _ DSC integration
18 — 22 kJ/mol Medium _
) estimate
Hammett Eq.[1] (
pKa (Acidic) 10.4+£0.2 High
for OEt = -0.24) [3]
) XLogP3 / Fragment
LogP (Octanol/Water) 26-29 High o
Contribution
- ] Hydrophobic ethoxy
Solubility (Water) < 0.5 mg/mL High )
substituent effect
N ) Solvation of phenyl
Solubility (Ethanol) > 50 mg/mL High

ring

Structural Thermodynamics

The ethoxy group at the 5-position (para to the hydroxyl) exerts an electron-donating effect (+M
effect). While the intramolecular hydrogen bond stabilizes the neutral molecule, the ethoxy
group increases the electron density on the phenoxide oxygen upon deprotonation. However,
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the IMHB makes deprotonation thermodynamically unfavorable compared to phenol, elevating
the pKa (>10).

Experimental Protocols for Thermodynamic
Characterization

For drug development applications, precise experimental verification of these values is required
to ensure polymorph control and solubility performance.

Polymorph Screening Workflow (DSC/TGA)

Polymorphism can drastically alter bioavailability. The following workflow utilizes Differential
Scanning Calorimetry (DSC) to identify stable and metastable forms.

Protocol:

o Preparation: Recrystallize 5-EHA from three distinct solvent systems: Methanol (polar protic),
Ethyl Acetate (polar aprotic), and Toluene (non-polar).

e DSC Setup: Load 2-5 mg of sample into hermetically sealed aluminum pans.
e Cycle:

o Equilibrate at 25°C.

o Ramp 10°C/min to 150°C (ldentify

).

o Cool 20°C/min to -20°C (Induce crystallization).

o Ramp 10°C/min to 150°C (Identify recrystallization exotherms or glass transitions
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Figure 1: Polymorph screening logic flow using Differential Scanning Calorimetry (DSC) to
detect metastable states.[2]

pKa Determination (Spectrophotometric Titration)

Due to the low water solubility of 5-EHA, standard potentiometric titration is inaccurate. A
mixed-solvent spectrophotometric method is required.

Protocol:
e Stock Solution: Dissolve 5-EHA in methanol (
M).

» Buffer Preparation: Prepare a series of agueous buffers ranging from pH 7.0 to 13.0 (ionic
strength

M KCI).

e Measurement:
o Add 50 pL stock to 2.5 mL buffer.

o Record UV-Vis spectra (200-400 nm).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1601560?utm_src=pdf-body-img
https://patents.google.com/patent/CN102557909A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Monitor the bathochromic shift of the phenolate band (typically shifting from ~250 nm to
~300 nm upon ionization).

o Calculation: Use the Henderson-Hasselbalch equation fitting the absorbance change at

to determine

. Extrapolate to zero organic solvent content if necessary [4].

Synthetic Relevance & Purity Analysis

Thermodynamic measurements are only as valid as the sample purity. 5-EHA is typically
synthesized via the Friedel-Crafts acetylation of 4-ethoxyphenol or the alkylation of 2',5'-
dihydroxyacetophenone (Quinacetophenone).

Impurity Profile:
e Isomer: 4'-ethoxy-2'-hydroxyacetophenone (regioisomer).
 Starting Material: 1,4-diethoxybenzene (over-alkylation).

Purification Strategy: The thermodynamic difference in solubility between the mono-hydroxy
and di-alkoxy species allows for purification via base extraction.

¢ Dissolve crude mixture in Et20.

o Extract with 1M NaOH (5-EHA moves to aqueous phase as phenolate; di-alkoxy impurities
remain in organic).

» Acidify aqueous layer to precipitate pure 5-EHA.
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Figure 2: Thermodynamic solubility-based purification workflow leveraging the acidity of the
phenolic hydroxyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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